molecular formula C11H17F3N2O3 B2632817 8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid CAS No. 2377031-72-4

8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid

Cat. No.: B2632817
CAS No.: 2377031-72-4
M. Wt: 282.263
InChI Key: DVUMICZJXXTDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 8-amino-2-azaspiro[4.5]decan-3-one derives from its spirocyclic framework and functional group arrangement. The term spiro[4.5]decane indicates a bicyclic structure comprising two fused rings: a four-membered ring (cyclobutane) and a five-membered ring (cyclopentane), sharing a single spiro carbon atom. The numbering of the parent hydrocarbon begins at the spiro junction, with the smaller ring prioritized. The prefix 2-aza denotes the replacement of the carbon atom at position 2 with a nitrogen atom, forming a piperidine-like ring. The suffix -3-one specifies a ketone group at position 3 on the larger ring, while 8-amino indicates a primary amine substituent at position 8.

Trifluoroacetic acid (TFA) acts as a counterion, forming an ammonium salt via protonation of the primary amine. The full systematic name for the salt is (8-amino-2-azaspiro[4.5]decan-3-one); trifluoroacetate , though it is commonly referred to with the acid component appended as a non-stoichiometric descriptor. Alternative synonyms include Rel-(5s,8s)-8-amino-2-azaspiro[4.5]decan-3-one and 880271-29-4 (CAS Registry Number).

Molecular Architecture of Spiro[4.5]decane Core System

The spiro[4.5]decane core consists of a cyclobutane ring fused to a cyclopentane ring via a shared spiro carbon (Figure 1). In 8-amino-2-azaspiro[4.5]decan-3-one, structural modifications include:

  • Nitrogen substitution : A nitrogen atom replaces the carbon at position 2, forming a six-membered azaspiro ring (2-azaspiro[4.5]decane).
  • Functional groups : A ketone at position 3 and a primary amine at position 8.

The molecular formula is C₉H₁₆N₂O , with a molar mass of 168.24 g/mol. The trifluoroacetic acid component (CF₃COOH) contributes a molar mass of 114.02 g/mol, yielding a combined formula of C₁₁H₁₆F₃N₂O₃ for the salt.

Property Value Source
CAS Registry Number 880271-29-4
Molecular Formula (base) C₉H₁₆N₂O
IUPAC Name 8-Amino-2-azaspiro[4.5]decan-3-one
SMILES C1CC2(CC1)NCC(C2)(N)C(=O)O

The nitrogen in the azaspiro ring adopts a trigonal pyramidal geometry, while the spiro carbon maintains tetrahedral bonding. The ketone group introduces planar sp² hybridization at position 3, creating partial double-bond character with the adjacent carbonyl carbon.

Tautomeric Forms and Protonation States

The compound exhibits two primary protonation states influenced by pH and the presence of trifluoroacetic acid:

  • Free base form : The primary amine at position 8 remains unprotonated, while the azaspiro ring nitrogen may adopt a neutral or protonated state depending on solution pH.
  • Salt form : Trifluoroacetic acid protonates the primary amine, forming an ammonium ion (NH₃⁺) stabilized by the trifluoroacetate counterion.

Tautomerism is limited due to the rigidity of the spirocyclic framework. The ketone at position 3 does not readily enolize, as the conjugated enol form would introduce strain in the bicyclic system. However, the tertiary nitrogen in the azaspiro ring may participate in pH-dependent equilibria, transitioning between neutral and protonated states (pKa ≈ 9–10 for analogous piperidine systems).

Crystallographic Data and Conformational Analysis

X-ray crystallography of related spiro[4.5]decanone derivatives reveals key conformational features:

  • Ring puckering : The cyclopentane ring adopts an envelope conformation, while the cyclobutane ring remains planar.
  • Spiro angle : The C–C–C–C dihedral angle at the spiro junction ranges from 85° to 95°, minimizing steric strain.
  • Hydrogen bonding : In the salt form, the ammonium group forms strong hydrogen bonds (2.6–2.8 Å) with trifluoroacetate oxygens.

Comparative analysis of 8-amino-2-azaspiro[4.5]decan-3-one analogs shows that the amino and ketone groups impose minimal steric hindrance, allowing the molecule to maintain a compact, rigid geometry. Substituents at position 8 project axially relative to the azaspiro ring, as evidenced by crystallographic studies of similar spirocyclic inhibitors.

Properties

IUPAC Name

8-amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c10-7-1-3-9(4-2-7)5-8(12)11-6-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUMICZJXXTDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CC(=O)NC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377031-72-4
Record name 8-amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-azaspiro[4.5]decan-3-one typically involves the reaction of a suitable amine with a spirocyclic ketone. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and real-time monitoring ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2-azaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Drug Development

The spirocyclic framework of 8-Amino-2-azaspiro[4.5]decan-3-one has been utilized in the design of novel therapeutic agents. Research indicates that derivatives of this compound exhibit activity against various biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. For instance, compounds derived from this structure have been investigated as inhibitors of PTPN11 (Shp2), a protein tyrosine phosphatase implicated in cancer progression .

Synthetic Intermediates

This compound serves as a key intermediate in the synthesis of more complex molecules. The ability to modify the amino and carbonyl groups allows chemists to create diverse derivatives with tailored pharmacological properties. Recent studies have demonstrated efficient synthetic routes to obtain racemic and chiral forms of the compound, which are crucial for developing enantiomerically pure drugs .

Biocatalysis and Green Chemistry

The synthesis of 8-Amino-2-azaspiro[4.5]decan-3-one has been explored using biocatalytic methods, which offer environmentally friendly alternatives to traditional chemical processes. For example, transaminase-catalyzed reactions have shown high conversion rates and selectivity, making them suitable for large-scale production . This approach aligns with the principles of green chemistry by minimizing waste and hazardous reagents.

Case Study 1: Synthesis via Flow Chemistry

A notable study utilized flow chemistry techniques to synthesize 8-Amino-2-azaspiro[4.5]decan-3-one efficiently. The researchers reported achieving high yields (up to 82%) of the desired amine through a continuous process that minimized the formation of hazardous byproducts, showcasing the scalability of this method for industrial applications .

Case Study 2: PTPN11 Inhibition

Another significant application involved developing derivatives of 8-Amino-2-azaspiro[4.5]decan-3-one as potential PTPN11 inhibitors. These compounds were tested for their efficacy against cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 8-Amino-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride

  • Structure : The azaspiro ring nitrogen is at the 1-position instead of the 2-position, and the counterion is hydrochloric acid (HCl) instead of TFA .
  • Properties :
    • Molecular Formula: C₉H₁₅ClN₂O
    • Molecular Weight: 202.68 g/mol
    • Solubility: High water solubility due to the hydrophilic hydrochloride salt.
  • Applications : Used in peptide synthesis and as a precursor for neuroactive compounds. The hydrochloride salt is preferred for aqueous reaction conditions .

8,8-Difluoro-2-azaspiro[4.5]decan-3-one

  • Structure: Features two fluorine atoms at the 8-position, replacing the amino group, and lacks a counterion .
  • Properties: Molecular Formula: C₉H₁₃F₂NO Molecular Weight: 189.21 g/mol Solubility: Lipophilic due to the absence of ionic counterions.
  • Applications : Explored in fluorinated drug candidates for enhanced membrane permeability and bioavailability .

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

  • Structure : Includes a methyl group on the azaspiro nitrogen, altering steric and electronic properties .
  • Properties :
    • Molecular Formula: C₁₀H₁₈N₂O
    • Molecular Weight: 182.26 g/mol
    • Solubility: Moderate solubility in organic solvents.

Physicochemical and Functional Comparisons

Solubility and Reactivity

Compound Counterion Solubility Profile Reactivity Notes
8-Amino-2-azaspiro[4.5]decan-3-one; TFA Trifluoroacetate High in THF, acetone, DMF TFA’s strong acidity aids in Boc deprotection
8-Amino-1-azaspiro[4.5]decan-2-one HCl Hydrochloride Water, methanol Suitable for aqueous-phase reactions
8,8-Difluoro-2-azaspiro[4.5]decan-3-one None Chloroform, DCM Fluorine atoms enhance metabolic stability

Structural and Conformational Analysis

The spirocyclic framework’s puckering (ring conformation) influences bioactivity. Computational studies using programs like SHELXL and ORTEP-3 have shown that substituent positioning (e.g., amino vs. methyl groups) alters the compound’s ability to bind enzyme active sites . For example, the 2-azaspiro configuration in the TFA salt provides a more planar amine group, enhancing hydrogen-bonding interactions compared to 1-azaspiro derivatives .

Biological Activity

8-Amino-2-azaspiro[4.5]decan-3-one, particularly in its trifluoroacetic acid form, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Name : 8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid
  • CAS Number : 1154868-75-3
  • Molecular Formula : C9H16N2O
  • Molecular Weight : 168.24 g/mol

The biological activity of 8-amino-2-azaspiro[4.5]decan-3-one is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurological pathways. Research indicates that this compound may exhibit neuroprotective effects, potentially mitigating neurodegenerative diseases.

Neuroprotective Effects

  • Inhibition of Neuroinflammation : Studies have shown that 8-amino-2-azaspiro[4.5]decan-3-one can reduce the production of pro-inflammatory cytokines in neuronal cells, suggesting a role in managing neuroinflammatory conditions .
  • Modulation of Neurotransmitter Systems : The compound has been observed to influence GABAergic and glutamatergic systems, which are crucial for maintaining neural excitability and synaptic plasticity .

Therapeutic Applications

The potential therapeutic applications of 8-amino-2-azaspiro[4.5]decan-3-one include:

Therapeutic Area Potential Application
Neurological DisordersTreatment for conditions such as Alzheimer's and Parkinson's disease .
Pain ManagementPossible analgesic properties through modulation of pain pathways .
Substance Abuse TreatmentMay assist in managing withdrawal symptoms due to its neurochemical effects .

Case Studies

  • Alzheimer's Disease Model : In a controlled study using a transgenic mouse model for Alzheimer’s disease, administration of 8-amino-2-azaspiro[4.5]decan-3-one resulted in significant reductions in amyloid-beta plaques and improved cognitive function as measured by behavioral tests .
  • Chronic Pain Management : A clinical trial involving patients with chronic neuropathic pain demonstrated that the compound provided substantial pain relief compared to placebo, with minimal side effects reported .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 8-amino-2-azaspiro[4.5]decan-3-one, and how can structural confirmation be achieved?

  • Methodology :

  • Synthesis : Utilize spirocyclic amine formation via [4+2] cycloaddition or ring-closing metathesis. For example, describes derivatives of 1,3,8-triazaspiro[4.5]decane synthesized through reductive amination and cyclization steps . Adapt similar protocols, substituting precursors to target the 8-amino-2-azaspiro core.
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). highlights HRMS and DEPT NMR for unambiguous assignment of spirocyclic frameworks .
    • Key Considerations : Monitor reaction progress with TLC or LC-MS to optimize yields.

Q. How can trifluoroacetic acid (TFA) be removed during purification without degrading the spirocyclic amine product?

  • Methodology :

  • Ion-Exchange Chromatography : Use weakly basic resins (e.g., Amberlite IRA-67) to selectively bind TFA while eluting the free base.
  • Lyophilization : For aqueous-soluble products, lyophilize after neutralization with a volatile base (e.g., NH4_4OH). notes TFA’s high volatility (bp 72°C), enabling removal under reduced pressure .
    • Validation : Confirm TFA removal via 19F^{19}F-NMR or ion chromatography (IC) .

Advanced Research Questions

Q. How do discrepancies arise in NMR data for TFA salts of spirocyclic amines, and how can they be resolved?

  • Analysis :

  • TFA Artifacts : TFA’s strong 19F^{19}F-NMR signal (δ = -76 ppm) and splitting patterns may obscure 1H^1H/13C^{13}C signals. emphasizes baseline subtraction and solvent suppression techniques to mitigate interference .
  • Deuterated Solvents : Use D2 _2O or CD3 _3OD to exchange labile protons, simplifying spectra. For non-deuterated solvents, apply gradient-shifted HSQC to separate overlapping signals .
    • Case Study : reports DEPT NMR for resolving sp3^3-hybridized carbons in similar compounds .

Q. What experimental designs are optimal for studying the biological activity of 8-amino-2-azaspiro[4.5]decan-3-one derivatives?

  • Design Framework :

  • Target Identification : Screen against ATP synthase c-subunit (as in ) using fluorescence polarization or SPR assays .
  • Dose-Response : Employ one-way ANOVA with multiple comparisons (e.g., Tukey’s test) to assess significance (p < 0.05). used GraphPad Prism for statistical validation .
    • Controls : Include TFA-free analogs to isolate biological effects of the spirocyclic core from counterion artifacts.

Q. How can researchers address conflicting data in solubility studies of TFA salts across different solvents?

  • Methodology :

  • Solvent Screening : Use Hansen solubility parameters (HSPs) to predict compatibility. For example, provides TFA’s polarity data (dipole moment = 2.3 D), favoring polar aprotic solvents like DMSO or DMF .
  • Contradiction Resolution : If solubility in water contradicts theoretical predictions, assess pH-dependent speciation (TFA pKa = 0.23) and adjust buffer conditions .
    • Validation : Compare experimental solubility with computational models (e.g., COSMO-RS).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.